molecular formula C3HF6I B1613540 1-Iodo-1,1,2,3,3,3-hexafluoropropane CAS No. 431-90-3

1-Iodo-1,1,2,3,3,3-hexafluoropropane

Cat. No.: B1613540
CAS No.: 431-90-3
M. Wt: 277.93 g/mol
InChI Key: XAEBOKNDLJGKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a boiling point of 47°C and a molecular weight of 375.92 g/mol. The compound’s structure includes six fluorine atoms and one iodine atom, making it highly reactive and useful in different chemical reactions.

Scientific Research Applications

1-Iodo-1,1,2,3,3,3-hexafluoropropane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to its unique chemical structure.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Without specific context, it’s hard to define a ‘mechanism of action’ for this compound. If it were used as a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .

Future Directions

The study of fluoroalkanes and other organofluorine compounds is a vibrant field of research, with potential applications in areas such as materials science, medicine, and synthetic chemistry . The unique properties of “1,1,1,2,3,3-Hexafluoro-3-iodopropane” could make it a subject of future study.

Preparation Methods

The synthesis of 1-Iodo-1,1,2,3,3,3-hexafluoropropane typically involves the reaction of hexafluoropropene with iodine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1-Iodo-1,1,2,3,3,3-hexafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium or potassium salts.

    Oxidation Reactions: The compound can be oxidized to form different fluorinated products.

    Reduction Reactions: Reduction can lead to the formation of hexafluoropropane derivatives. Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents.

Comparison with Similar Compounds

1-Iodo-1,1,2,3,3,3-hexafluoropropane can be compared with other similar compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-propanol-d2: A deuterated form used in NMR spectroscopy.

    1,1,1,3,3,3-Hexafluoroisopropanol: Another fluorinated compound with similar applications

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6I/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEBOKNDLJGKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631421
Record name 1,1,1,2,3,3-Hexafluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-90-3
Record name 1,1,1,2,3,3-Hexafluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-2H-perfluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 2
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 3
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 4
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 5
1-Iodo-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 6
1-Iodo-1,1,2,3,3,3-hexafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.